molecular formula C11H14N2 B1622613 3-[(2,3-Dimethylphenyl)amino]propanenitrile CAS No. 36034-59-0

3-[(2,3-Dimethylphenyl)amino]propanenitrile

Cat. No.: B1622613
CAS No.: 36034-59-0
M. Wt: 174.24 g/mol
InChI Key: XUIZSHFDUYDHSY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2,3-dimethylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6,13H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIZSHFDUYDHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395323
Record name 3-[(2,3-dimethylphenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36034-59-0
Record name 3-[(2,3-dimethylphenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethylphenyl)amino]propanenitrile typically involves the reaction of 2,3-dimethylaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dimethylphenyl)amino]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14N2
  • Molecular Weight : 174.25 g/mol
  • IUPAC Name : 3-amino-3-(2,3-dimethylphenyl)propanenitrile

The compound's structure allows for various interactions with biological molecules, enhancing its utility in research.

Organic Synthesis

3-[(2,3-Dimethylphenyl)amino]propanenitrile serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, making it an essential intermediate in organic chemistry.

Biological Research

The compound is of considerable interest in biological studies due to its potential biological activities:

  • Mechanism of Action : The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can engage in π-π interactions. These interactions may influence enzyme activity and receptor binding.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

Medicinal Chemistry

Research is ongoing to explore the compound's efficacy as a pharmaceutical intermediate or active ingredient:

  • Antioxidant Activity : Some studies indicate that this compound possesses antioxidant properties that could protect against oxidative stress in cells.
  • Potential Therapeutic Effects : The compound's structural features allow it to interact with various biomolecules, suggesting potential applications in treating diseases related to oxidative stress and metabolic disorders.

Industry Applications

In addition to its use in academic research, this compound finds applications in the production of specialty chemicals and materials. Its versatility makes it suitable for industrial processes requiring specific chemical properties.

Case Studies and Research Findings

Several studies have documented the biological activity and synthetic utility of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit cytochrome P450 enzymes, impacting drug metabolism significantly .
  • Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems have shown promising results regarding its potential role as a modulator in neuropharmacology.

Summary of Biological Activities

Activity TypeMechanism of ActionObserved Effect
Enzyme InhibitionInhibits cytochrome P450 enzymesAffects drug metabolism
Receptor ModulationModulates dopamine and serotonin receptorsInfluences neurotransmitter systems
Antioxidant ActivityReduces oxidative stressProtects cellular integrity

Mechanism of Action

The mechanism of action of 3-[(2,3-Dimethylphenyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Isomers

3-[(3,5-Dimethylphenyl)amino]propanenitrile
  • CAS RN : 36034-62-5 .
  • Molecular Formula : C₁₁H₁₄N₂ (identical to the target compound).
  • Key Difference : Methyl groups at the 3,5 positions on the phenyl ring instead of 2,3.
  • Impact : Altered steric and electronic effects may influence reactivity in nucleophilic substitutions or coordination chemistry .
3-[(4-Chlorophenyl)amino]propanenitrile
  • CAS RN: Not explicitly listed, but referenced in Chembase .
  • Molecular Formula : C₉H₉ClN₂.
  • Key Difference : Chlorine substituent (electron-withdrawing) replaces methyl groups.

Functional Group Variants

3-[(3-Methoxyphenyl)amino]propanenitrile
  • CAS RN : 26424-07-7 .
  • Molecular Formula : C₁₀H₁₂N₂O.
  • Key Difference : Methoxy (-OCH₃) group replaces methyl.
  • Impact : Increased polarity and solubility in polar solvents due to the oxygen atom; altered electronic effects may modulate biological activity .
3-[2-(2,5-Dioxo-1-pyrrolidinyl)ethylamino]propanenitrile
  • CAS RN : 2223-89-4 .
  • Molecular Formula : C₁₆H₁₉N₃O₂.
  • Key Difference : Incorporates a pyrrolidinyldione moiety via an ethyl linker.

Complex Derivatives

2-((2,3-Dimethylphenyl)amino)-3-((2,3-dimethylphenyl)imino)propanenitrile (2f)
  • Key Feature: Contains both amino and imino groups bridging two 2,3-dimethylphenyl rings.
  • Synthesis: Prepared via monohydrocyanation of diimines using potassium hexacyanoferrate(II) .
  • Applications: Potential use in coordination polymers or as a ligand in catalysis due to its dual nitrogen donor sites .
3-(2,3-Dimethoxyphenyl)-3-(1,3-dithian-2-yl)propanenitrile
  • CAS RN : 87783-44-6 .
  • Molecular Formula: C₁₅H₁₉NO₂S₂.
  • Key Feature : Dimethoxy and dithianyl groups introduce sulfur atoms and electron-donating substituents.
  • Applications : Serves as a precursor in the synthesis of thioether-containing compounds, relevant in materials science .

Data Table: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Applications
This compound 36034-59-0 C₁₁H₁₄N₂ 174.24 2,3-dimethylphenyl, nitrile Organic synthesis scaffold
3-[(3,5-Dimethylphenyl)amino]propanenitrile 36034-62-5 C₁₁H₁₄N₂ 174.24 3,5-dimethylphenyl Steric studies
3-[(3-Methoxyphenyl)amino]propanenitrile 26424-07-7 C₁₀H₁₂N₂O 188.22 3-methoxyphenyl Solubility modulation
3-[2-(2,5-Dioxo-1-pyrrolidinyl)ethylamino]propanenitrile 2223-89-4 C₁₆H₁₉N₃O₂ 285.34 Pyrrolidinyldione, ethyl linker Pharmaceutical intermediates
2-((2,3-Dimethylphenyl)amino)-3-((2,3-dimethylphenyl)imino)propanenitrile - C₂₁H₂₅N₃ 319.45 Dual phenyl, imino group Coordination chemistry

Biological Activity

3-[(2,3-Dimethylphenyl)amino]propanenitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2
  • CAS Number : 36034-59-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Research indicates that compounds with similar structures may exhibit antimicrobial activities. The presence of the amino group is often associated with enhanced interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
  • Antioxidant Activity : Compounds containing phenolic structures are frequently studied for their antioxidant properties. The 2,3-dimethylphenyl moiety may contribute to scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, studies on related compounds suggest potential inhibition of enzymes involved in inflammation or cancer progression.

The mechanism of action for this compound is hypothesized to involve:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or nucleic acids, altering their function.
  • Electrophilic Interactions : The nitrile group may participate in electrophilic interactions, affecting cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential effectiveness against various bacteria
AntioxidantScavenging activity observed in vitro
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of structurally similar compounds. Results indicated that modifications in the aromatic ring significantly affected antimicrobial potency. Compounds with a dimethyl substitution showed enhanced activity against Gram-positive bacteria.

Case Study: Antioxidant Mechanism

In vitro assays demonstrated that related compounds exhibited significant antioxidant activity by reducing lipid peroxidation levels in cellular models. This suggests that this compound may similarly protect cells from oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.